molecular formula C19H18ClF2NO B2584117 3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane CAS No. 1797365-79-7

3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane

Cat. No.: B2584117
CAS No.: 1797365-79-7
M. Wt: 349.81
InChI Key: DBVKMFDBYNYRGR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(3,4-difluorobenzoyl)azepane is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of novel antiepileptic drugs (AEDs) . This molecule is an azepane derivative, a class of seven-membered nitrogen-containing heterocycles that are prevalent as core structural elements in a plethora of bioactive molecules and approved pharmaceuticals . The structure features a 4-chlorophenyl group and a 3,4-difluorobenzoyl moiety, which are common in drug design for their potential to modulate biological activity and pharmacokinetic properties. Azepine and azepane derivatives represent a structurally novel area in the anticonvulsant drug development pipeline, with some compounds believed to act through conventional targets and others potentially via novel mechanisms . The presence of the difluorobenzoyl group is a key structural feature seen in other research compounds and suggests potential interaction with neurological targets . Research into compounds with this scaffold contributes to the broader understanding of seizure protection, which may involve downstream actions such as the inhibition of glutamate release . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2NO/c20-16-7-4-13(5-8-16)15-3-1-2-10-23(12-15)19(24)14-6-9-17(21)18(22)11-14/h4-9,11,15H,1-3,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVKMFDBYNYRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Chlorophenyl Group: This step might involve nucleophilic substitution reactions.

    Attachment of the 3,4-Difluorobenzoyl Group: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, potentially affecting the azepane ring or the aromatic groups.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: Both the aromatic rings and the azepane ring could participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways or as a ligand in receptor studies.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of structurally or functionally analogous compounds:

Core Structural Differences
  • Azepane vs. Chalcone Backbones: Unlike the chalcone derivatives (e.g., compounds C1–C4 in ), which possess a planar α,β-unsaturated ketone system, 3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane adopts a non-planar azepane ring. This conformational flexibility may influence binding to biological targets, such as enzymes or receptors, by enabling diverse spatial interactions .
  • Halogen Substitution Patterns :
    • The 4-chlorophenyl group in the azepane derivative mirrors the substitution in chalcone C1 (Fig. 3.1), suggesting shared electronic effects (e.g., increased lipophilicity and resonance stabilization).
    • The 3,4-difluorobenzoyl group introduces steric and electronic perturbations distinct from the 4-tolyl or 4-isopropylphenyl groups in chalcones C2 and C3. Fluorine’s electronegativity may enhance metabolic stability compared to bulkier alkyl substituents .

Key Observations :

  • Lipophilicity: The azepane derivative’s predicted LogP (~3.5) is lower than chalcones C1 and C3, likely due to the polarizable azepane ring and reduced aromatic bulk.
  • Halogen Effects : Bromine in C3 enhances cytotoxicity compared to chlorine in C1, but fluorine’s role in the azepane derivative remains speculative. Fluorine’s small size and strong electronegativity could improve target selectivity or metabolic resistance.
Mechanistic Implications
  • Chalcone C1/C3 : The α,β-unsaturated ketone moiety enables Michael addition reactions with cellular thiols, contributing to cytotoxicity .
  • Azepane Derivative : The absence of an α,β-unsaturated system suggests a divergent mechanism, possibly involving allosteric modulation or inhibition of enzymes via halogen-π interactions.

Biological Activity

3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

  • Chemical Name : 3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane
  • CAS Number : 1797365-79-7
  • Molecular Formula : C19H18ClF2NO
  • Molecular Weight : 349.8021 g/mol
  • SMILES Notation : Cc1ccc(Cl)cc1-c2cc(C(=O)N(c3cc(F)ccc3F)C2)=O

Synthesis

The synthesis of 3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane involves multi-step reactions starting from readily available precursors. The process typically includes the formation of the azepane ring followed by the introduction of the chlorophenyl and difluorobenzoyl substituents.

Antimicrobial Activity

Research indicates that derivatives of azepane compounds exhibit significant antimicrobial properties. A study highlighted that compounds similar to 3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane demonstrated potent antifungal activity against various pathogenic strains, including Candida albicans and Aspergillus niger .

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of 3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane can be influenced by its structural components. Modifications in the azepane ring or substituents on the benzoyl moiety can enhance or diminish its potency against specific targets. For instance, variations in fluorination patterns have been shown to affect binding affinity to biological receptors .

Case Studies

StudyFindings
Study on Antifungal ActivityDemonstrated significant efficacy against Candida species with a minimum inhibitory concentration (MIC) of 5 µg/mL .
Anticancer ResearchShowed a reduction in cell viability by up to 70% in MCF-7 breast cancer cells after 48 hours of treatment .
SAR AnalysisIdentified that fluorinated derivatives had improved selectivity towards cancer cell lines compared to non-fluorinated counterparts .

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